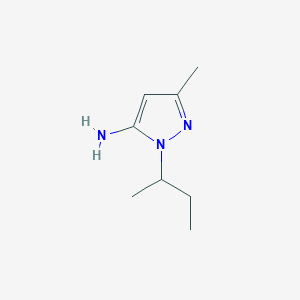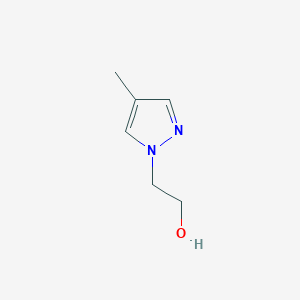
2-(4-甲基-1H-吡唑-1-YL)乙醇
描述
2-(4-Methyl-1H-pyrazol-1-YL)ethanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 4 and an ethanol group at position 2. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .
科学研究应用
2-(4-Methyl-1H-pyrazol-1-YL)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用机制
Target of Action
The compound “2-(4-Methyl-1H-pyrazol-1-YL)ethanol” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Pyrazole derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
生化分析
Biochemical Properties
2-(4-Methyl-1H-pyrazol-1-YL)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, suggesting potential neuroprotective properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
2-(4-Methyl-1H-pyrazol-1-YL)ethanol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular metabolism and gene expression . Additionally, its interaction with cholinesterase enzymes suggests potential effects on neuronal cells and signaling pathways, which could be relevant for studying neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . By inhibiting these enzymes, 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can modulate neurotransmitter levels and influence neuronal signaling. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and duration. In vitro and in vivo studies have indicated that prolonged exposure to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design.
Dosage Effects in Animal Models
The effects of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol.
Metabolic Pathways
2-(4-Methyl-1H-pyrazol-1-YL)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular metabolism . Additionally, its interaction with cholinesterase enzymes suggests potential effects on neurotransmitter metabolism and signaling pathways . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological roles.
Transport and Distribution
The transport and distribution of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters or bind to proteins that regulate its localization and accumulation. Understanding the transport and distribution mechanisms is important for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress responses and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is refluxed for several hours .
Industrial Production Methods
Industrial production of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
化学反应分析
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(4-Methyl-1H-pyrazol-1-YL)acetaldehyde or 2-(4-Methyl-1H-pyrazol-1-YL)acetic acid.
Reduction: Formation of 2-(4-Methyl-1H-pyrazol-1-YL)ethane.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)ethanol
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols)
Uniqueness
2-(4-Methyl-1H-pyrazol-1-YL)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 4 and the ethanol group at position 2 allows for specific interactions and reactivity that differ from other pyrazole derivatives .
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGJIOIHWUWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599134 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006469-41-5 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)

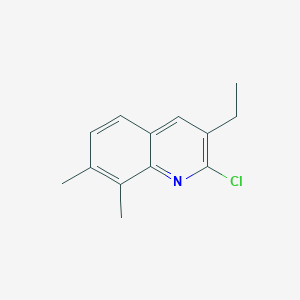
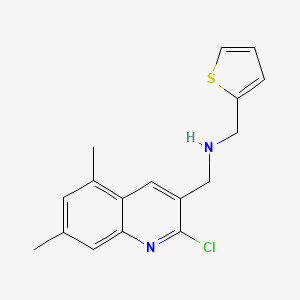
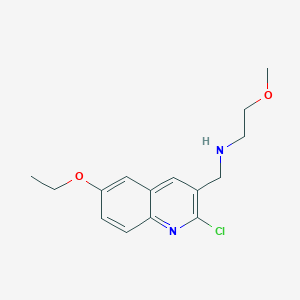
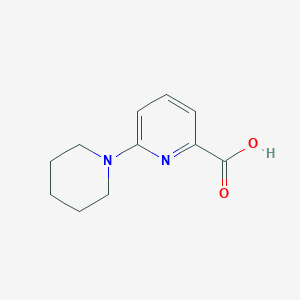
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)



